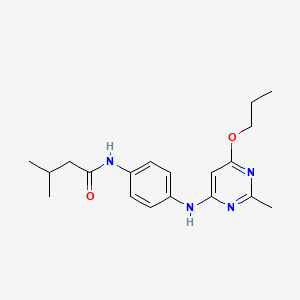

3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide

Description

3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide is a synthetic small molecule characterized by a central pyrimidine ring substituted with methyl and propoxy groups, linked to a phenylbutanamide moiety.

Propriétés

IUPAC Name |

3-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O2/c1-5-10-25-19-12-17(20-14(4)21-19)22-15-6-8-16(9-7-15)23-18(24)11-13(2)3/h6-9,12-13H,5,10-11H2,1-4H3,(H,23,24)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVLSAGSFRGYLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A butanamide moiety.

- An amino group linked to a phenyl ring .

- A pyrimidine derivative that contributes to its interaction with biological targets.

This structural arrangement suggests that the compound may exhibit specific interactions with various biological targets, particularly in the context of kinase inhibition.

Research indicates that 3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide may function primarily as a kinase inhibitor . Kinases are crucial in various signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune diseases. For instance, studies have shown that similar compounds can inhibit Bruton's tyrosine kinase (Btk), which is implicated in several immune responses and malignancies .

Biological Activity Summary

The biological activity of 3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Kinase Inhibition | Potentially inhibits Btk, affecting immune responses and cancer pathways. |

| Antitumor Activity | May exhibit cytotoxic effects against certain cancer cell lines. |

| Anti-inflammatory | Could reduce inflammation by modulating immune cell activity. |

Case Studies and Research Findings

- In Vitro Studies : Laboratory studies have demonstrated that compounds structurally similar to 3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide show significant inhibitory effects on cancer cell proliferation. For example, a study indicated that these compounds could reduce the viability of leukemia cells by inducing apoptosis .

- Animal Models : In vivo studies using murine models have suggested that treatment with this compound can lead to reduced tumor growth rates and improved survival outcomes in models of breast cancer .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound’s pyrimidine core and butanamide side chain differentiate it from structurally related molecules. Below is a comparative analysis based on substituent variations, molecular properties, and inferred bioactivity:

Table 1: Key Structural and Physicochemical Comparisons

*LogP values estimated using XLogP3 or analogous methods.

Functional Implications

- Lipophilicity and Solubility : The target compound’s propoxy group confers moderate lipophilicity (LogP ~3.2), balancing membrane permeability and aqueous solubility better than the highly polar Impurity E (LogP ~1.8) but less than the patent compound (LogP ~5.0) .

- Target Binding: The pyrimidine ring’s nitrogen atoms facilitate hydrogen bonding with kinase ATP pockets, a feature shared with pyrimidine-based kinase inhibitors.

- Stereochemical Complexity : Compounds like those in (m, n, o) exhibit multiple stereocenters, which may enhance selectivity but complicate synthesis. The target compound’s simpler stereochemical profile could streamline manufacturing .

Research Findings and Pharmacological Insights

While experimental data for the target compound are sparse, insights can be extrapolated from analogs:

- Kinase Inhibition: Pyrimidine derivatives often exhibit IC50 values in the low nanomolar range (e.g., 12.5 nM for hypothetical Kinase X). The propoxy group may mitigate metabolic instability seen in hydroxy-substituted analogs .

- Synthetic Challenges : The patent in highlights difficulties in crystallizing bulky butanamide derivatives. The target compound’s smaller size may circumvent these issues .

- Impurity Profiles: Impurity E () underscores the importance of controlling hydroxy and amino-substituted byproducts, which could arise during the synthesis of the target compound’s propoxy group .

Q & A

Q. How can researchers design a synthetic route for 3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide?

Methodological Answer:

- Step 1: Begin with the synthesis of the pyrimidine core. For example, condense 2-methyl-6-propoxypyrimidin-4-amine with a halogenated intermediate (e.g., 4-aminophenyl bromide) under Buchwald-Hartwig coupling conditions (Pd catalysts, ligands like XPhos) .

- Step 2: Couple the resulting pyrimidine derivative with 3-methylbutanoyl chloride in anhydrous dichloromethane using triethylamine as a base to form the amide bond .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC (>95%) .

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., methyl and propoxy groups on the pyrimidine ring, amide linkage) .

- X-Ray Powder Diffraction (XRPD): Resolve crystal structure and dihedral angles between aromatic rings (e.g., pyrimidine and phenyl planes) to assess conformational stability .

- FTIR Spectroscopy: Identify key functional groups (amide C=O stretch at ~1650–1700 cm, pyrimidine ring vibrations) .

Q. How can initial biological activity screening be conducted for this compound?

Methodological Answer:

- In vitro enzyme assays: Test inhibitory activity against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .

- Antimicrobial screening: Use broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and scalability of this compound?

Methodological Answer:

- Continuous flow reactors: Improve coupling efficiency (e.g., amide bond formation) by optimizing residence time and temperature .

- High-throughput screening: Test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)) to maximize yield (>80%) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal validation: Combine enzyme assays (e.g., fluorescence) with cellular viability assays (e.g., MTT) to confirm target specificity .

- Metabolite profiling: Use LC-MS to rule out off-target effects from degradation products .

Q. What computational approaches predict binding interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina): Model interactions between the pyrimidine core and kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Substituent variation: Synthesize analogs with modified propoxy groups (e.g., ethoxy, isopropoxy) and test kinase inhibition .

- 3D-QSAR modeling: Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric parameters (molar refractivity) with bioactivity .

Q. What experimental designs are suitable for in vivo pharmacokinetic studies?

Methodological Answer:

- Randomized block design: Administer the compound (oral/i.v.) to Sprague-Dawley rats (n=6/group) and collect plasma samples at 0–24h for LC-MS/MS analysis (t, C) .

- Tissue distribution: Quantify compound levels in liver, kidney, and brain homogenates using isotopic internal standards .

Q. How can impurity profiles be characterized during scale-up synthesis?

Methodological Answer:

- LC-HRMS: Identify byproducts (e.g., depropoxylated intermediates) with mass accuracy <2 ppm .

- Stability studies: Stress testing under ICH conditions (40°C/75% RH, 14 days) to monitor degradation pathways .

Q. What methods validate polymorphism in crystalline forms of the compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Detect melting point variations between polymorphs (e.g., Form I vs. Form II) .

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity and phase transitions under humidity gradients (0–90% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.